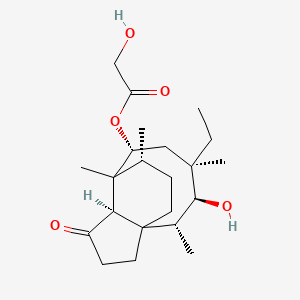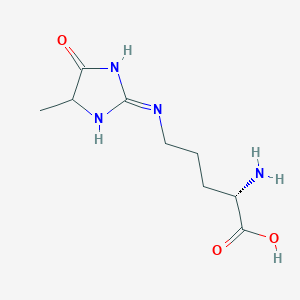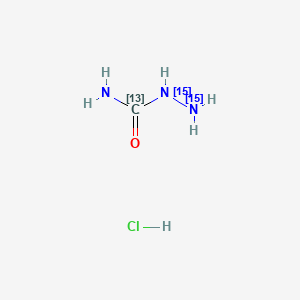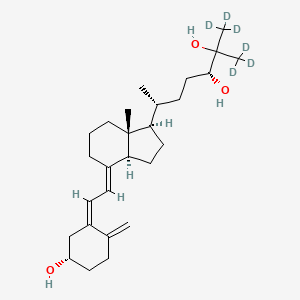
2-Amino-6-mercaptopurine-13C2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-mercaptopurine-13C2,15N is a labeled analogue of 2-Amino-6-mercaptopurine, a synthetic guanosine analogue antimetabolite. This compound is primarily used in the therapy of acute and chronic myelogenous leukemias. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various scientific research applications, including metabolic studies and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-mercaptopurine-13C2,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the purine structure. The exact synthetic route may vary, but it generally includes the following steps:
Starting Materials: The synthesis begins with isotopically labeled precursors such as [13C]-formaldehyde and [15N]-ammonia.
Formation of Intermediate Compounds: These precursors undergo a series of reactions to form intermediate compounds, which are then further reacted to form the purine ring.
Final Steps:
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and isotopic enrichment. The process is optimized for yield and cost-effectiveness, often involving continuous flow chemistry techniques.
化学反应分析
Types of Reactions: 2-Amino-6-mercaptopurine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Thiols.
Substitution Products: Various substituted purines depending on the nucleophile used.
科学研究应用
2-Amino-6-mercaptopurine-13C2,15N has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand cellular processes.
Medicine: Utilized in the development of therapeutic agents for leukemia and other cancers.
Industry: Applied in the synthesis of labeled compounds for drug development and quality control.
作用机制
2-Amino-6-mercaptopurine-13C2,15N functions as a purine analog, interfering with nucleic acid synthesis by inhibiting the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . This inhibition leads to the incorporation of the compound into DNA and RNA, disrupting cellular replication and function . The compound’s mechanism of action is similar to that of other antimetabolites used in cancer therapy.
相似化合物的比较
2-Amino-6-mercaptopurine: The non-labeled analogue used in similar therapeutic applications.
6-Thioguanine: Another purine analog with similar antimetabolite properties.
Mercaptopurine: A related compound used in the treatment of leukemia.
Uniqueness: 2-Amino-6-mercaptopurine-13C2,15N is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies and other research applications. This labeling provides a significant advantage in understanding the compound’s behavior and interactions at the molecular level.
属性
IUPAC Name |
2-amino-3,7-dihydropurine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWHKKSPHMUBEB-QZTPXDJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13C]2=[13C]([15NH]1)C(=S)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)
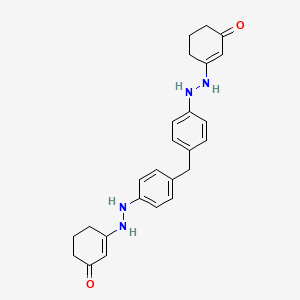
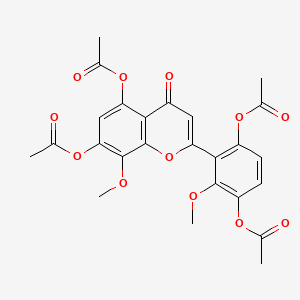
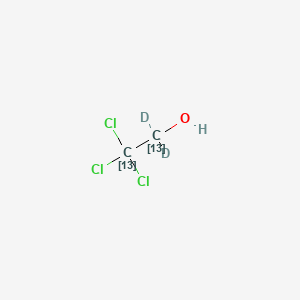
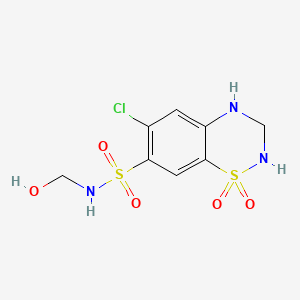
![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)
![[[(2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate](/img/structure/B565319.png)

![[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B565321.png)
